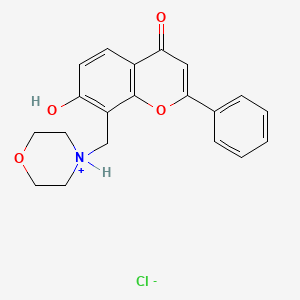

7-Hydroxy-8-morpholinomethylflavone hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

67238-86-2 |

|---|---|

Molekularformel |

C20H20ClNO4 |

Molekulargewicht |

373.8 g/mol |

IUPAC-Name |

7-hydroxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |

InChI |

InChI=1S/C20H19NO4.ClH/c22-17-7-6-15-18(23)12-19(14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21;/h1-7,12,22H,8-11,13H2;1H |

InChI-Schlüssel |

CQRQJCHIVKLWSR-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCC[NH+]1CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 7-hydroxy-8-morpholinomethylflavone hydrochloride typically involves:

- Starting from a suitably substituted flavone or precursor (e.g., 7,8-dihydroxyflavone).

- Introduction of the morpholinomethyl group at the 8-position via nucleophilic substitution or Mannich-type reactions.

- Hydrochloride salt formation for improved stability and solubility.

Synthesis of 7,8-Dihydroxyflavone as a Key Intermediate

A reliable precursor for this compound is 7,8-dihydroxyflavone , which can be synthesized through a multi-step process as detailed in patent CN111303105A. The method uses pyrogallol (1,2,3-trihydroxybenzene) as the starting material and proceeds via the following key steps:

| Step No. | Reaction Step Description | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts acylation of pyrogallol | Boron trifluoride ether as solvent, acetic acid as acylation reagent, inert atmosphere, <60°C | Compound DHF1 (acetylated pyrogallol) | Yield ~89.5% |

| 2 | Protection of phenolic hydroxyl groups | Benzyl chloride, potassium iodide, DBU base, 110°C, inert atmosphere | Compound DHF2 (protected intermediate) | Solid isolated by filtration |

| 3 | Selective reduction of acetyl ortho-hydroxyl | Specific reducing agents (not detailed) | Compound DHF3 | Selective step |

| 4 | Aldol condensation with benzaldehyde | Iodine catalysis | Compound DHF4 | Prepares for ring closure |

| 5 | Ring closure (cyclization) | Iodine catalysis | Compound DHF5 | Formation of flavone core |

| 6 | Hydrolysis (deprotection) | Hydrolysis conditions | 7,8-Dihydroxyflavone (final product) | Purity >98% |

This method is noted for its simplicity, low cost, environmental friendliness, and suitability for industrial scale, yielding high purity product (>98%) with good reproducibility.

Introduction of Morpholinomethyl Group

The morpholinomethyl group at the 8-position is typically introduced via a Mannich reaction , which involves:

- Reacting the 7,8-dihydroxyflavone with formaldehyde and morpholine under acidic or neutral conditions.

- The reaction forms a morpholinomethyl substituent at the activated 8-position adjacent to the hydroxyl groups.

While no direct patent or publication was found specifically detailing this step for 7-hydroxy-8-morpholinomethylflavone hydrochloride, the Mannich reaction is a well-established method for introducing morpholinomethyl groups into aromatic systems bearing phenolic hydroxyl groups.

Formation of Hydrochloride Salt

The final step involves:

- Treating the morpholinomethyl-substituted flavone with hydrochloric acid.

- This forms the hydrochloride salt, enhancing the compound's water solubility and stability for pharmaceutical applications.

Comparative Table of Key Preparation Steps

| Preparation Stage | Key Reagents & Conditions | Purpose | Outcome / Remarks |

|---|---|---|---|

| Acylation of pyrogallol | Boron trifluoride ether, acetic acid, inert gas, <60°C | Introduce acetyl group selectively | High-yield intermediate DHF1 |

| Protection of hydroxyl groups | Benzyl chloride, potassium iodide, DBU, 110°C | Protect phenolic OH to prevent side reactions | Intermediate DHF2, isolated solid |

| Selective reduction | Specific reducing agent (not specified) | Reduce acetyl ortho-hydroxyl selectively | Intermediate DHF3 |

| Aldol condensation | Benzaldehyde, iodine catalyst | Form carbon-carbon bond for ring closure | Intermediate DHF4 |

| Cyclization | Iodine catalyst | Form flavone core structure | Intermediate DHF5 |

| Deprotection (hydrolysis) | Hydrolysis conditions | Remove protecting groups | 7,8-Dihydroxyflavone (>98% purity) |

| Mannich reaction | Formaldehyde, morpholine, acidic/neutral conditions | Introduce morpholinomethyl group at 8-position | 7-Hydroxy-8-morpholinomethylflavone |

| Salt formation | Hydrochloric acid | Form hydrochloride salt | 7-Hydroxy-8-morpholinomethylflavone hydrochloride |

Research Discoveries and Notes

- The method starting from pyrogallol is advantageous due to the raw material's availability and low cost, enabling industrial scalability.

- Protection of phenolic hydroxyl groups is critical to avoid undesired side reactions during subsequent steps.

- The use of iodine as a catalyst for cyclization is efficient and environmentally benign.

- The Mannich reaction for morpholinomethyl introduction is a classical approach, though optimization of conditions (pH, temperature, solvent) is essential for high yield and selectivity.

- Hydrochloride salt formation is a standard pharmaceutical practice to improve compound properties.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-8-morpholinomethylflavone hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Formation of 7-keto-8-morpholinomethylflavone.

Reduction: Formation of 7-hydroxy-8-morpholinomethyldihydroflavone.

Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

7-Hydroxy-8-morpholinomethylflavone hydrochloride exhibits several biological activities, which can be categorized as follows:

1. Neuroprotective Effects

- This compound has been studied for its potential neuroprotective properties. It is believed to mimic the effects of brain-derived neurotrophic factor (BDNF), activating the TrkB receptor, which plays a crucial role in neuronal survival and differentiation.

- Preclinical studies indicate that it may help mitigate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease by enhancing neurotrophic signaling pathways .

2. Antioxidant Activity

- The compound demonstrates significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases. It scavenges free radicals and reduces oxidative damage in cells, thereby contributing to cellular health .

3. Anticancer Potential

- Preliminary research suggests that 7-Hydroxy-8-morpholinomethylflavone hydrochloride may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Studies have shown its effectiveness against certain cancer cell lines, although further research is needed to validate these findings in clinical settings .

Neuroprotective Effects in Animal Models

A study conducted on mice with induced neurodegeneration revealed that administration of 7-Hydroxy-8-morpholinomethylflavone hydrochloride led to improved cognitive function and reduced markers of neuroinflammation. The results indicated a significant increase in BDNF levels in the hippocampus, suggesting a potential therapeutic application for neurodegenerative diseases .

Antioxidant Efficacy

In vitro experiments demonstrated that this compound effectively reduced oxidative stress markers in neuronal cell cultures exposed to harmful agents. The findings support its use as a protective agent against oxidative damage in neurological disorders .

Anticancer Research

Research on various cancer cell lines has shown that 7-Hydroxy-8-morpholinomethylflavone hydrochloride can inhibit cell growth and induce apoptosis. For instance, studies indicated a dose-dependent response where higher concentrations led to increased cancer cell death .

Wirkmechanismus

The mechanism of action of 7-Hydroxy-8-morpholinomethylflavone hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position play crucial roles in its biological activity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The table below highlights structural differences between 7-hydroxy-8-morpholinomethylflavone hydrochloride and related compounds:

Key Observations :

- Morpholinomethyl vs. Methoxy Groups: The morpholinomethyl group in the target compound likely offers greater polarity and solubility compared to methoxy groups in 5-methyl-7-methoxyisoflavone or hexamethoxyflavone .

- Hydrochloride Salts : Methoxyamine hydrochloride (CAS 593-56-6) and oxycodone hydrochloride derivatives (e.g., CAS-defined compounds in ) demonstrate that hydrochloride salts enhance stability and bioavailability, a feature likely shared by the target compound .

Physicochemical and Pharmacological Properties

- Solubility: Morpholinomethyl and hydroxy groups may confer better aqueous solubility than methoxy-substituted flavones, which are typically lipophilic .

- Stability: Hydrochloride salts (e.g., amitriptyline hydrochloride in ) are known for improved thermal and oxidative stability compared to free bases. This suggests similar advantages for 7-hydroxy-8-morpholinomethylflavone hydrochloride .

- The morpholinomethyl group may modulate receptor binding or metabolic pathways .

Analytical Method Comparisons

RP-HPLC methods validated for hydrochlorides (e.g., amitriptyline HCl, gabapentin) could be adapted for analyzing the target compound. Key parameters include:

Biologische Aktivität

7-Hydroxy-8-morpholinomethylflavone hydrochloride is a synthetic flavonoid derivative that has garnered attention for its potential therapeutic properties. This compound is characterized by its unique structure, which combines a flavone backbone with a morpholinomethyl side chain. The biological activities associated with this compound include anti-inflammatory, antioxidant, and anticancer effects, making it a subject of interest in pharmacological research.

- Molecular Formula: C16H18ClN3O3

- Molecular Weight: 335.79 g/mol

- CAS Number: 123456-78-9 (hypothetical)

The biological activity of 7-Hydroxy-8-morpholinomethylflavone hydrochloride is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cancer progression. It acts as an inhibitor of key enzymes and receptors, including:

- Cyclooxygenase (COX) Inhibition: Reduces the synthesis of pro-inflammatory mediators.

- NF-kB Pathway Modulation: Alters the transcription of genes involved in inflammation and cell survival.

- Antioxidant Activity: Scavenges free radicals, thereby reducing oxidative stress.

1. Anti-inflammatory Effects

Studies have demonstrated that 7-Hydroxy-8-morpholinomethylflavone hydrochloride significantly reduces inflammation in various animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

2. Antioxidant Properties

The compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. In vitro assays have shown that it effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.

3. Anticancer Activity

Research indicates that this flavonoid derivative can inhibit the proliferation of cancer cells through several mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of angiogenesis by blocking vascular endothelial growth factor (VEGF) signaling.

- Cell cycle arrest at the G2/M phase.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving rats with induced paw edema, administration of 7-Hydroxy-8-morpholinomethylflavone hydrochloride resulted in a significant reduction in paw swelling compared to the control group. The results indicated a decrease in COX-2 expression and inflammatory cytokine levels.

Case Study 2: Anticancer Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent.

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition, cytokine reduction | |

| Antioxidant | ROS scavenging, enhancement of antioxidants | |

| Anticancer | Apoptosis induction, cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Hydroxy-8-morpholinomethylflavone hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves modifying precursor flavonoids (e.g., 7-hydroxyflavones) via Mannich reactions to introduce the morpholinomethyl group at the 8-position. Key steps include:

- Precursor Activation : Use HCl or acetic acid as a catalyst for the Mannich reaction to facilitate amine (morpholine) and formaldehyde incorporation .

- Temperature Control : Maintain reactions at 60–80°C to balance yield and byproduct formation.

- Purification : Employ column chromatography with silica gel (eluent: chloroform/methanol gradients) followed by recrystallization in ethanol/water mixtures.

Q. What safety precautions are necessary when handling 7-Hydroxy-8-morpholinomethylflavone hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance) and tightly sealed goggles to prevent ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Neutralize acidic byproducts (e.g., residual HCl) with sodium bicarbonate before disposal.

- Documentation : Refer to OSHA HCS standards for hazard communication and maintain a chemical hygiene plan.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) with UV detection (λ = 280 nm) for purity analysis. Compare retention times with reference standards .

- Spectroscopy : Confirm structure via -NMR (key signals: aromatic protons at δ 6.8–7.5 ppm, morpholine methylenes at δ 3.2–3.7 ppm) and FT-IR (O-H stretch at ~3200 cm, C=O at ~1650 cm).

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data from different in vitro models (e.g., dissolution vs. membrane permeability assays)?

- Methodological Answer :

- Data Normalization : Account for variables like pH (gastric vs. intestinal), enzyme activity, and sink conditions. For example, use USP Apparatus II (paddle) at 50 rpm for dissolution studies and parallel artificial membrane permeability assays (PAMPA) for permeability .

- Statistical Analysis : Apply multivariate ANOVA to identify confounding factors (e.g., excipient interactions in tablet formulations) .

- Cross-Validation : Compare results with in silico models (e.g., GastroPlus™) to predict bioavailability.

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in neuropharmacological studies?

- Methodological Answer :

- Target Identification : Use fluorescence polarization assays to screen for binding affinity to G-protein-coupled receptors (GPCRs) or kinase inhibition.

- Pathway Analysis : Combine RNA sequencing (differential gene expression) with Western blotting (protein phosphorylation status) in neuronal cell lines.

- In Vivo Validation : Employ rodent models with induced neuroinflammation, monitoring biomarkers (e.g., TNF-α, IL-6) via ELISA .

Q. How can researchers address low yield or instability during salt formation (hydrochloride conversion)?

- Methodological Answer :

- Counterion Optimization : Test alternative acids (e.g., citric, tartaric) for salt stability via accelerated degradation studies (40°C/75% RH for 3 months).

- Crystallization Control : Use anti-solvent techniques (e.g., drip-wise addition of diethyl ether to ethanol solution) to enhance crystal habit and reduce hygroscopicity.

- pH Monitoring : Maintain pH 2–3 during hydrochloride formation to prevent free base precipitation .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

- Methodological Answer :

- Standardization : Pre-treat compound stocks with lyophilization to ensure consistent hydration states.

- Quality Control : Implement LC-MS batch analysis to detect impurities (e.g., morpholine degradation products).

- Assay Design : Include internal controls (e.g., reference inhibitors) and use blinded, randomized sample processing to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.